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molecular formula C11H7F6N3O3 B8578371 1-Ethoxy-4-nitro-2,6-bis(trifluoromethyl)benzimidazole CAS No. 57322-69-7

1-Ethoxy-4-nitro-2,6-bis(trifluoromethyl)benzimidazole

Cat. No. B8578371
M. Wt: 343.18 g/mol
InChI Key: XGQZLVJAHHIEBC-UHFFFAOYSA-N
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Patent
US03980784

Procedure details

A 6 g. portion of 1-hydroxy-4-nitro-2,6-bis(trifluoromethyl)benzimidazole was mixed with 50 ml. of methanol, 10 ml. of ethyl iodide, and 2.5 g. of sodium ethoxide. The mixture was heated at reflux temperature overnight with stirring, and was then cooled and evaporated to dryness. The residue was taken up in ether, and the ether solution was washed with water. The ether layer was then evaporated to dryness, and the residue was recrystallized from petroleum ether to produce the desired 1-ethoxy-4-nitro-2,6-bis(trifluoromethyl)benzimidazole, m.p. 94°-96°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6]2[CH:7]=[C:8]([C:14]([F:17])([F:16])[F:15])[CH:9]=[C:10]([N+:11]([O-:13])=[O:12])[C:5]=2[N:4]=[C:3]1[C:18]([F:21])([F:20])[F:19].[CH2:22](I)[CH3:23].[O-]CC.[Na+]>CO>[CH2:22]([O:1][N:2]1[C:6]2[CH:7]=[C:8]([C:14]([F:15])([F:16])[F:17])[CH:9]=[C:10]([N+:11]([O-:13])=[O:12])[C:5]=2[N:4]=[C:3]1[C:18]([F:19])([F:21])[F:20])[CH3:23] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1C(=NC2=C1C=C(C=C2[N+](=O)[O-])C(F)(F)F)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)I
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
WASH
Type
WASH
Details
the ether solution was washed with water
CUSTOM
Type
CUSTOM
Details
The ether layer was then evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(C)ON1C(=NC2=C1C=C(C=C2[N+](=O)[O-])C(F)(F)F)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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